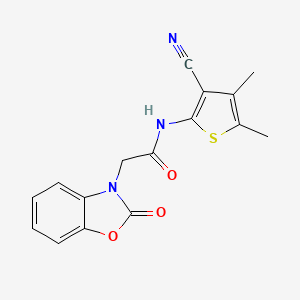![molecular formula C18H15N5O2S B4577968 4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)
4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
Overview
Description
This compound belongs to a class of heterocyclic compounds known for their diverse chemical reactions and potential biological activities. The synthesis and exploration of its properties contribute to expanding the understanding and applications of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles in chemistry and pharmacology.
Synthesis Analysis
The synthesis of such compounds typically involves multistep reactions, starting from basic heterocyclic precursors. A common approach includes the reaction of aromatic acids with 4-amino-5-substituted-1,2,4-triazole-3-thiol, leading to the formation of the target compound through heterocyclization. These processes often employ conditions like microwave irradiation to enhance yields and reduce reaction times (Mei et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (NMR, MS, IR), is crucial for confirming the structure of synthesized compounds. For instance, the crystal structure of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been determined, revealing detailed insights into their molecular geometries and confirming the successful synthesis of the target structures (Heng-Shan Dong & Bin Wang, 2005).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles includes their ability to undergo various organic reactions, such as condensation, cycloaddition, and nucleophilic substitution, offering a pathway to a wide range of derivatives with potential biological activities. The core structure allows for the introduction of various substituents, which can significantly alter the chemical and physical properties of the molecules (Ginidi et al., 2015).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the core [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework. Detailed physical property analysis aids in the design of compounds with desired solubility and stability profiles.
Chemical Properties Analysis
The chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles depend on their electronic structure, which can be modulated by substituents. These compounds often exhibit significant biological activities, including antimicrobial and anticancer properties, due to their ability to interact with biological targets. Understanding the chemical properties is crucial for the rational design of new derivatives with enhanced activities and selectivities (Kamal et al., 2011).
Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of compounds structurally related to 4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide have shown significant antimicrobial properties. For instance, a study by Bektaş et al. (2010) on the antimicrobial activities of some new 1,2,4-triazole derivatives revealed that certain compounds exhibit good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Another research conducted by Özil et al. (2015) on microwave-promoted synthesis of 1,2,4-triazole derivatives highlighted their antimicrobial, anti-lipase, and antiurease activities, showcasing the versatility of these compounds in addressing a variety of microbial threats (Özil, Bodur, Ülker, & Kahveci, 2015).
Anticancer Applications
Investigations into the anticancer activities of related compounds have also been reported. A notable study by Kamal et al. (2011) involved the synthesis of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives, which exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011). This suggests the potential of these compounds in the development of new anticancer therapies.
properties
IUPAC Name |
4-ethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-25-15-9-5-12(6-10-15)16(24)20-14-7-3-13(4-8-14)17-22-23-11-19-21-18(23)26-17/h3-11H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFQDJWYBBRTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)
![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)